(5E)-5-[(5-bromo-1H-indol-3-yl)methylene]-1-(2,4-dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,4-dimethoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound that features a unique combination of an indole moiety, a diazinane ring, and a dimethoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,4-dimethoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions The initial step often includes the bromination of indole to form 5-bromo-1H-indole This is followed by a condensation reaction with a suitable aldehyde to introduce the methylidene group The diazinane ring is then formed through a cyclization reaction involving a diamine and a trione derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,4-dimethoxyphenyl)-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the indole moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,4-dimethoxyphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,4-dimethoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole: Shares the indole moiety but lacks the diazinane and dimethoxyphenyl groups.
1-(2,4-dimethoxyphenyl)-1,3-diazinane-2,4,6-trione: Contains the diazinane and dimethoxyphenyl groups but lacks the indole moiety.
Uniqueness
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,4-dimethoxyphenyl)-1,3-diazinane-2,4,6-trione is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H16BrN3O5 |
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Molecular Weight |
470.3 g/mol |
IUPAC Name |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-1-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16BrN3O5/c1-29-13-4-6-17(18(9-13)30-2)25-20(27)15(19(26)24-21(25)28)7-11-10-23-16-5-3-12(22)8-14(11)16/h3-10,27H,1-2H3,(H,24,26,28)/b11-7+ |
InChI Key |
KIAINWCQJGKSJQ-YRNVUSSQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=C3C=C(C=C4)Br)O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=C3C=C(C=C4)Br)O)OC |
Origin of Product |
United States |
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